molecular formula C13H14N2O4 B2638759 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428378-56-6

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2638759
CAS No.: 1428378-56-6
M. Wt: 262.265
InChI Key: GDSMJZNTWZBJQE-UHFFFAOYSA-N
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Description

3-Methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a benzyl group bearing a methoxy substituent at the ortho position of the phenyl ring. However, unlike NBOMe derivatives, which are phenethylamine-based, this compound features an isoxazole core, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-6-4-3-5-9(10)8-14-13(16)11-7-12(18-2)15-19-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMJZNTWZBJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The oxazole ring and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several classes of bioactive molecules, particularly the 25X-NBOMe series and related phenethylamine derivatives. A detailed comparison is provided below:

Structural and Functional Comparison

Feature 3-Methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide 25X-NBOMe Compounds (e.g., 25I-NBOMe) 2C-X Phenethylamines (e.g., 2C-B)
Core Structure 1,2-Oxazole (isoxazole) ring Phenethylamine backbone Phenethylamine backbone
Key Substituents - 3-methoxy group
- N-(o-methoxybenzyl)carboxamide
- 2,5-dimethoxy phenyl
- N-(o-methoxybenzyl)
- 2,5-dimethoxy phenyl
- Halogen (Br, I, Cl)
Pharmacological Target Not explicitly studied (inferred: possible 5-HT receptor interaction) Potent 5-HT2A receptor agonists Moderate 5-HT2A receptor agonists
Toxicity Profile Unknown (limited data) High toxicity (seizures, fatalities reported) Lower toxicity compared to NBOMe series
Metabolic Stability Likely enhanced due to carboxamide and isoxazole moieties Rapid metabolism (N-dealkylation, demethylation) Moderate metabolic stability

Key Differences

Core Heterocycle vs. Phenethylamine Backbone: The isoxazole ring in the target compound may confer greater metabolic stability compared to the primary amine in NBOMe and 2C-X compounds. The absence of a phenethylamine backbone suggests reduced similarity to classical serotonergic hallucinogens, which rely on this structure for 5-HT2A receptor binding .

Substituent Effects: The N-(o-methoxybenzyl)carboxamide group in the target compound replaces the N-(o-methoxybenzyl)ethylamine group in NBOMe derivatives. This substitution eliminates the basic amine, likely reducing affinity for monoamine transporters and receptors. The 3-methoxy group on the isoxazole ring contrasts with the 2,5-dimethoxy substitution on the phenyl ring in NBOMe and 2C-X compounds, which is critical for 5-HT2A receptor activation .

Pharmacological Implications: While NBOMe compounds exhibit high potency (active at µg doses) and severe toxicity, the target compound’s biological activity remains uncharacterized. The carboxamide moiety may redirect activity toward non-hallucinogenic targets, such as enzymes or other receptors. In preclinical safety studies, NBOMe compounds disrupt sensorimotor responses and locomotion in mice at doses as low as 0.1 mg/kg . No analogous data exist for the oxazole derivative.

Biological Activity

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by an oxazole ring structure, which contains nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O4
  • CAS Number : 1428378-56-6

The presence of methoxy groups and a carboxamide functional group enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring and methoxy groups facilitate binding to enzymes or receptors, while the carboxamide group can form hydrogen bonds, enhancing binding affinity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : The compound's structure suggests potential modulation of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anticancer Activity : Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Anticancer Activity

A study evaluated the antiproliferative effects of various oxazole derivatives, including this compound. The results showed significant inhibition of cancer cell lines:

Cell Line% Inhibition
T-47D (Breast)90.47%
MDA-MB-468 (Breast)84.83%
SK-MEL-5 (Melanoma)81.58%

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Studies

In vitro tests have demonstrated that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent. Further studies are required to elucidate its mechanism of action against microbial targets.

Synthetic Routes and Production Methods

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions using a base like potassium carbonate in solvents such as ethanol.
  • Purification Techniques : After synthesis, purification methods like recrystallization or chromatography are employed to obtain high-purity products.

Industrial Production Considerations

For large-scale production, continuous flow reactors may be utilized to enhance yield and efficiency. Optimizing reaction conditions is crucial for industrial applications.

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